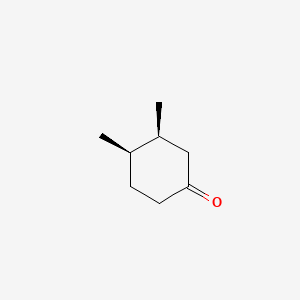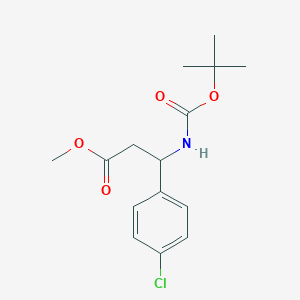
cis-3,4-Dimethylcyclohexanone
概要
説明
cis-3,4-Dimethylcyclohexanone: is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexanone, where two methyl groups are attached to the third and fourth carbon atoms in a cis configuration
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of 3,4-Dimethylphenol: One common method involves the hydrogenation of 3,4-dimethylphenol in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and temperature conditions to achieve the desired product.
Oxidation of 3,4-Dimethylcyclohexanol: Another method involves the oxidation of 3,4-dimethylcyclohexanol using oxidizing agents like chromium trioxide or potassium permanganate. This reaction is usually performed in an acidic medium to facilitate the oxidation process.
Industrial Production Methods: Industrial production of cis-3,4-dimethylcyclohexanone often involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Oxidation: cis-3,4-Dimethylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to cis-3,4-dimethylcyclohexanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the carbonyl group is replaced by other functional groups. Common reagents include Grignard reagents and organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products Formed:
Oxidation: 3,4-Dimethylcyclohexanone can be converted to 3,4-dimethylcyclohexanone carboxylic acid.
Reduction: The major product is cis-3,4-dimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
科学的研究の応用
Chemistry: cis-3,4-Dimethylcyclohexanone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable starting material for the preparation of complex molecules.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ketones. It serves as a model substrate to understand the mechanisms of enzymatic transformations.
Medicine: Although not directly used as a drug, this compound is employed in the synthesis of pharmaceutical intermediates. Its derivatives have potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of cis-3,4-dimethylcyclohexanone involves its interaction with various molecular targets. In oxidation reactions, the carbonyl group undergoes nucleophilic attack by oxidizing agents, leading to the formation of carboxylic acids or ketones. In reduction reactions, the carbonyl group is reduced to an alcohol by the transfer of hydride ions from reducing agents. The pathways involved in these reactions are influenced by the steric and electronic properties of the compound.
類似化合物との比較
trans-3,4-Dimethylcyclohexanone: The trans isomer has different spatial arrangement of the methyl groups, leading to different reactivity and physical properties.
3,4-Dimethylcyclohexanol: The alcohol derivative of cis-3,4-dimethylcyclohexanone, which has different chemical reactivity.
3,4-Dimethylcyclohexane: The fully saturated hydrocarbon analog, which lacks the carbonyl functionality.
Uniqueness: this compound is unique due to its specific cis configuration, which imparts distinct stereochemical properties. This configuration affects its reactivity and interactions with other molecules, making it a valuable compound for stereoselective synthesis and research applications.
特性
IUPAC Name |
(3S,4R)-3,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDCYWXYPRPCJOY-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(=O)C[C@@H]1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-hydroxy-3-prop-2-enoxypropyl)-[3-(6-methoxy-1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-dimethylazanium;hydroxide](/img/structure/B3256795.png)









![2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone](/img/structure/B3256876.png)



